Synthesis and characterization of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine
Synthesis and characterization of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine
An In-depth Technical Guide to the Synthesis and Characterization of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine
Abstract
This technical guide provides a comprehensive methodology for the synthesis and detailed characterization of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine. The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved pharmaceuticals.[1] This document outlines a robust, multi-step synthetic pathway, beginning with commercially available starting materials, and employs standard laboratory techniques. We delve into the rationale behind key procedural choices, offering insights into reaction mechanisms and potential optimization strategies. The characterization section establishes a full analytical profile of the target compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring structural verification and purity assessment. This guide is intended for researchers and professionals in drug development and organic synthesis, providing a practical framework for obtaining and validating this versatile chemical intermediate.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds and pharmaceuticals.[2][3] Its prevalence stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents that can interact with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling critical ionic interactions with receptor sites.
The target molecule, {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine, combines three key structural features:
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A 4-substituted piperidine core: A common scaffold for introducing functionality.
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A phenoxyacetyl group: This moiety, attached via an amide linkage to the piperidine nitrogen, can modulate physicochemical properties like lipophilicity and may participate in hydrogen bonding or aromatic interactions.
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A primary aminomethyl group: A versatile functional handle for further chemical elaboration, allowing this compound to serve as a key building block in the synthesis of more complex molecules, such as central nervous system agents or other potential therapeutics.[4]
This guide provides a detailed protocol for the reliable synthesis and rigorous characterization of this compound, establishing a benchmark for its use in research and development.
Part I: Synthesis Methodology
The synthesis of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine is most logically achieved through a strategy that ensures selective acylation of the piperidine nitrogen without affecting the primary amine. This necessitates a protection-acylation-deprotection sequence.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a clear and efficient synthetic path. The target molecule can be disconnected at the amide bond and the primary amine, suggesting a convergent synthesis from a protected piperidine building block and phenoxyacetic acid.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for confirming the successful formation of intermediates.
Materials and Reagents:
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4-(Aminomethyl)piperidine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Phenoxyacetyl chloride
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Methanol (MeOH)
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Trifluoroacetic acid (TFA)
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine, saturated solution
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
Step 1: Protection of 4-(Aminomethyl)piperidine
Causality: The primary amine is more nucleophilic than the secondary amine of the piperidine ring. To prevent di-acylation or polymerization during the subsequent acylation step, the primary amine must be selectively protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions (used in Step 2) and its facile removal under acidic conditions.
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Dissolve 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, ~0.2 M).
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Cool the solution to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Wash the reaction mixture with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl N-[(piperidin-4-yl)methyl]carbamate as a crude product, which is often pure enough for the next step.
Step 2: N-Acylation with Phenoxyacetyl Chloride
Causality: This step forms the critical amide bond. Phenoxyacetyl chloride is a reactive acylating agent. A non-nucleophilic base, triethylamine (TEA), is added to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperidine nitrogen.
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Dissolve the crude product from Step 1 (1.0 eq) in anhydrous DCM (~0.2 M).
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Add triethylamine (TEA) (1.5 eq).
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Cool the solution to 0 °C.
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Add phenoxyacetyl chloride (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC. Upon completion, dilute with DCM.
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Wash the mixture sequentially with saturated NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
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Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl N-({1-(phenoxyacetyl)piperidin-4-yl}methyl)carbamate .
Step 3: Deprotection of the Boc Group
Causality: The Boc group is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the reaction typically proceeds to completion at room temperature, yielding the trifluoroacetate salt of the desired amine.
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Dissolve the purified product from Step 2 (1.0 eq) in DCM (~0.1 M).
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Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.
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Monitor by TLC until the starting material is fully consumed.
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Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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To obtain the free base, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
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Separate the organic layer, dry over MgSO₄, filter, and concentrate to yield the final product, {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine .
Synthetic Workflow Visualization
Caption: Step-wise workflow for the synthesis of the target compound.
Part II: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine. A combination of spectroscopic techniques provides unambiguous evidence.
Characterization Techniques and Expected Data
The following table summarizes the expected results from key analytical methods. Predicted NMR shifts are based on established values for similar piperidine derivatives and functional groups.[5][6][7]
| Technique | Parameter | Expected Observation & Rationale |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.30 (t, 2H): Protons on the phenoxy ring (meta).~7.00 (t, 1H): Proton on the phenoxy ring (para).~6.95 (d, 2H): Protons on the phenoxy ring (ortho).~4.70 (s, 2H): Methylene protons of the acetyl group (-O-CH₂-C=O).~4.50 (d, 1H), ~3.90 (d, 1H): Axial protons on piperidine C2/C6.~3.10 (t, 1H), ~2.60 (t, 1H): Equatorial protons on piperidine C2/C6.~2.70 (d, 2H): Methylene protons adjacent to the primary amine (-CH-CH₂-NH₂).~1.80-1.95 (m, 3H): Piperidine C4-H and axial C3/C5 protons.~1.20-1.35 (m, 2H): Equatorial protons on piperidine C3/C5.~1.50 (br s, 2H): Protons of the primary amine (-NH₂). |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~168.0: Amide carbonyl carbon (C=O).~157.5: Phenoxy ipso-carbon (C-O).~129.5: Phenoxy meta-carbons.~121.5: Phenoxy para-carbon.~114.8: Phenoxy ortho-carbons.~67.0: Acetyl methylene carbon (-O-CH₂-).~46.0: Methylene carbon adjacent to amine (-CH₂-NH₂).~44.0, ~40.0: Piperidine C2/C6 carbons.~35.0: Piperidine C4 carbon.~29.0: Piperidine C3/C5 carbons. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-3400 (two bands, weak): N-H stretch of the primary amine.[8]2850-3000: C-H stretches (aliphatic).~1645 (strong): C=O stretch of the tertiary amide.~1240 (strong): C-O stretch of the aryl ether. |
| Mass Spectrometry | m/z (ESI+) | Expected [M+H]⁺: 263.1754. The high-resolution mass should be within 5 ppm of the calculated exact mass for C₁₅H₂₃N₂O₂⁺. |
| HPLC | Purity | >95%. A single major peak should be observed under standard reverse-phase conditions (e.g., C18 column, water/acetonitrile mobile phase with 0.1% formic acid). |
Characterization Workflow
The confirmation of the final product is a logical sequence of analyses, where each technique provides complementary information.
Caption: Logical workflow for the analytical characterization.
Discussion and Field Insights
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Yield Optimization: The N-acylation step (Step 2) is critical. The use of freshly opened, high-purity phenoxyacetyl chloride is recommended to avoid hydrolysis, which would lower the yield. Ensuring anhydrous conditions is paramount. If yields are low, alternative coupling reagents such as HATU or HBTU could be employed to first activate the corresponding phenoxyacetic acid, providing a milder alternative to the acid chloride.
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Scale-Up Considerations: For larger scale synthesis, temperature control during the addition of (Boc)₂O and phenoxyacetyl chloride is crucial to manage the exothermic reactions. Purification by crystallization may be more economical than column chromatography at scale.
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Potential Applications: The title compound is an excellent scaffold for further derivatization. The primary amine can be functionalized via reductive amination, acylation, or sulfonylation to generate libraries of compounds for screening. Given the prevalence of the piperidine moiety in CNS-active drugs, this intermediate could be valuable in developing novel agents targeting neurological disorders.[4] For example, similar structures have been explored as intermediates for various receptor antagonists and enzyme inhibitors.[9][10]
Conclusion
This guide details a reliable and reproducible pathway for the synthesis of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine. By employing a standard protection-acylation-deprotection strategy, the target compound can be obtained in good yield and high purity. The comprehensive characterization data provided serves as a benchmark for validating the structure and provides the necessary foundation for its use in advanced chemical synthesis and drug discovery programs.
References
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ACS Publications. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. [Link]
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Katritzky, A. R., et al. (1999). Synthesis of Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines. The Journal of Organic Chemistry. [Link]
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NIH. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. National Institutes of Health. [Link]
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Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
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Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
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SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. [Link]
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MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
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NIH. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. National Institutes of Health. [Link]
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![Chemical structure of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine](httpshttps:////www.chemspider.com/Images/Chemical-Structure.28952875.png)


